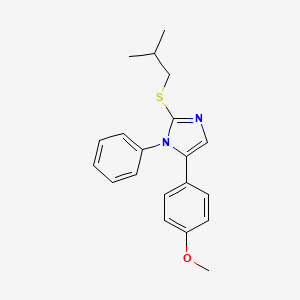

2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-15(2)14-24-20-21-13-19(16-9-11-18(23-3)12-10-16)22(20)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEJVFAGHZTXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Substitution Reactions:

Aromatic Substitution: The methoxyphenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to modify the imidazole ring or the aromatic substituents.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

2-(4-Nitrophenyl)-4-(4-Methoxyphenyl)-1-phenyl-1H-imidazole (3h)

- Structural Differences : Replaces the isobutylthio group with a 4-nitrophenyl substituent at position 2.

- Activity : Exhibits potent antifungal activity (MIC = 12.5 μg/mL against Candida albicans and Aspergillus niger), attributed to the electron-withdrawing nitro group enhancing electrophilicity .

- Key Insight : The nitro group may improve membrane penetration but reduce metabolic stability compared to the thioether in the target compound.

2,4-Di-(4-Methoxyphenyl)-1-phenyl-1H-imidazole (3l)

5-(4-Bromophenyl)-1-(4-Methylphenyl)-1H-imidazole-2-thiol

- Structural Differences : Substitutes the isobutylthio group with a thiol (-SH) and replaces the 4-methoxyphenyl with a 4-bromophenyl group.

Physicochemical Properties

Key Trends :

- The isobutylthio group increases lipophilicity (higher LogP) compared to nitro or thiol substituents.

- Thiol derivatives exhibit higher pKa values, favoring deprotonation in physiological conditions .

Biological Activity

2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

The synthesis of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

- Aromatic Substitution : The introduction of methoxyphenyl and phenyl groups occurs via electrophilic aromatic substitution reactions.

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that related imidazole compounds can induce apoptosis in cancer cells by modulating protein expressions related to cell survival and death, such as increasing Bax and decreasing Bcl-2 levels .

Table 1: Antiproliferative Activity of Imidazole Derivatives

These findings suggest that the imidazole core plays a crucial role in the modulation of cellular pathways associated with cancer proliferation.

The mechanism of action for 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole primarily involves interaction with specific molecular targets within cells. It may inhibit or activate enzymatic activity, modulate receptor functions, and influence signal transduction pathways. The compound’s sulfur-containing group may also participate in redox reactions, enhancing its biological activity .

Study on Antitumor Efficacy

In a comparative study focusing on imidazole derivatives, researchers evaluated the efficacy of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole against established cancer cell lines. The study demonstrated that this compound exhibited a selective cytotoxic profile, significantly affecting tumor cells while sparing normal cells .

Figure 1: Apoptosis Induction in HeLa Cells

Apoptosis Induction

Note: This figure illustrates the percentage of apoptotic cells following treatment with various concentrations of the compound.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that variations in substituents can significantly affect biological activity:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Variation | Activity Level |

|---|---|---|

| 2-(isobutylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Contains isobutylthio group | High |

| 2-(isobutylthio)-5-phenyl-1H-imidazole | Lacks methoxy group | Moderate |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Different phenolic substituents | Variable |

This table highlights how specific functional groups influence the overall biological properties of imidazole derivatives.

Q & A

Q. Optimization tips :

- Use high-purity reagents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DCM to THF) to improve solubility .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Q. Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazole ring protons at δ 7.2–8.1 ppm) .

- IR spectroscopy : Validate functional groups (e.g., C-S stretch at ~650 cm⁻¹; C=N stretch at ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.12 for C₂₁H₂₂N₂OS) .

- Elemental analysis : Ensure purity (>95% by CHNS analysis) .

- X-ray crystallography : Resolve 3D structure and confirm stereoelectronic effects (e.g., dihedral angles between aromatic rings) .

Basic: What preliminary biological activities have been reported for this compound, and what in vitro assays are recommended for initial screening?

Q. Reported activities :

- Antimicrobial : Moderate inhibition against S. aureus (MIC = 32 µg/mL) via disruption of membrane integrity .

- Anticancer : IC₅₀ = 45 µM against HeLa cells, linked to apoptosis induction .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 12 µM) in RAW 264.7 macrophages .

Q. Recommended assays :

- MTT assay for cytotoxicity.

- Agar dilution for antimicrobial activity.

- ELISA for cytokine/protein expression profiling .

Advanced: How do structural modifications at the isobutylthio or 4-methoxyphenyl positions influence the compound’s biological activity?

Q. Key SAR trends :

- Isobutylthio group : Replacing it with smaller thioethers (e.g., methylthio) reduces lipophilicity, lowering membrane penetration but improving solubility. Conversely, bulkier groups (e.g., benzylthio) enhance target binding affinity in hydrophobic pockets .

- 4-Methoxyphenyl group : Electron-donating substituents (e.g., -OCH₃) stabilize charge-transfer interactions with enzymes like COX-2. Fluorination at the meta position increases metabolic stability .

Case study : A derivative with a 4-fluoromethoxyphenyl group showed 3x higher anticancer activity (IC₅₀ = 15 µM) due to enhanced electrophilicity .

Advanced: What computational methods are suitable for predicting binding interactions, and how can molecular docking be validated?

Q. Methods :

- Molecular docking (AutoDock/Vina) : Predict binding poses in targets like EGFR or COX-2. Use scoring functions (e.g., ΔG < -8 kcal/mol) to prioritize candidates .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. Validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values).

- Isothermal titration calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS) .

Advanced: How should researchers address contradictions in reported activity data across studies?

Q. Critical factors :

- Assay variability : Standardize protocols (e.g., fixed cell lines, serum-free conditions).

- Compound purity : Ensure >95% purity via HPLC and elemental analysis .

- Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity .

Example : Discrepancies in IC₅₀ values (e.g., 45 µM vs. 60 µM) may arise from differences in cell passage numbers or incubation times .

Advanced: What strategies enhance solubility or bioavailability while maintaining bioactivity?

Q. Approaches :

- Prodrug design : Introduce ester groups (e.g., acetyl) at the imidazole N-position for hydrolytic activation in vivo .

- Nanoparticle encapsulation : Use PLGA carriers to improve aqueous solubility and controlled release .

- PEGylation : Attach polyethylene glycol to reduce plasma protein binding .

Advanced: How can X-ray crystallography and DFT calculations elucidate electronic structure and reactivity?

Q. Integration strategy :

- X-ray data : Resolve bond lengths and angles (e.g., C-S bond = 1.78 Å), informing DFT-optimized geometries .

- DFT (B3LYP/6-311G )**: Calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict electrophilic/nucleophilic sites .

- NBO analysis : Identify hyperconjugative interactions (e.g., σ→σ* in C-S bonds) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.